![molecular formula C13H9BrN2O4S B2552468 5-[(5-溴呋喃-2-基)羰基]氨基-4-氰基-3-甲硫代噻吩-2-甲酸甲酯 CAS No. 461417-22-1](/img/structure/B2552468.png)

5-[(5-溴呋喃-2-基)羰基]氨基-4-氰基-3-甲硫代噻吩-2-甲酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

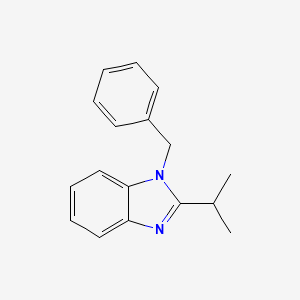

The compound "Methyl 5-{[(5-bromofuran-2-yl)carbonyl]amino}-4-cyano-3-methylthiophene-2-carboxylate" is a multifunctional molecule that appears to be related to various research areas, including the synthesis of thiophene derivatives, heteroarylation reactions, and the study of physicochemical properties of related compounds. The molecule contains a thiophene ring, a furan ring, and multiple functional groups such as ester, cyano, and bromo substituents, which may contribute to its reactivity and potential applications in material science or pharmaceuticals.

Synthesis Analysis

The synthesis of related 5-acyl-2-amino-3-cyanothiophenes has been reported to proceed through the interaction of 3-amino-2-cyanothioacrylamides with various active halo methylene compounds under mild conditions, yielding polyfunctional thiophene derivatives . Additionally, the use of methyl 5-bromo-2-furoate in palladium-catalysed direct arylation of heteroaromatics has been shown to prevent dimerization or oligomerization, facilitating the formation of biheteroaryls . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using computational methods to understand the relationship between optoelectronic properties and molecular structures . The photophysical properties of these compounds are influenced by their ability to populate an intramolecular charge-transfer state upon light absorption . The molecular structure of the compound of interest likely exhibits similar photophysical behavior due to the presence of similar functional groups.

Chemical Reactions Analysis

The compound's bromo and cyano groups are likely to be reactive sites for further chemical transformations. For instance, the bromo substituent on the furan ring can participate in palladium-catalysed direct arylation reactions . The cyano group could be involved in nucleophilic substitution reactions, as seen in the synthesis of triazine derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of related S-derivatives of thiophene compounds have been investigated, including their reactivity with bromoalkanes and other halogen-containing compounds . These properties are crucial for understanding the compound's behavior in biological systems or material applications. The antibacterial activity of some related compounds has also been studied, indicating potential pharmaceutical relevance .

科学研究应用

钯催化的直接杂芳基化反应

一项研究表明,相关的溴呋喃和溴噻吩衍生物在钯催化的杂芳直接芳基化反应中很有用,可有效合成联杂芳基。该方法提供了一种一步法合成 2,5-二芳基化呋喃衍生物的方法,展示了该化合物在促进复杂有机反应中的作用 (Fu, Zhao, Bruneau, & Doucet, 2012)。

噻吩并嘧啶并吲哚酮的合成和反应

另一项研究重点介绍了通过 2-(溴甲基)苯甲腈与 3-氨基噻吩-2-甲酸甲酯反应合成噻吩并嘧啶并吲哚酮。这项工作为新型杂环化合物的开发做出了贡献,表明相关结构在合成有机化学中的多功能性 (Kysil, Voitenko, & Wolf, 2008)。

催化和材料科学

一项专注于 5-(羟甲基)-2-呋喃甲酸甲酯及其衍生物的合成和生物活性的研究强调了这些化合物在开发具有显着生物学特性的新材料方面的潜力。这项研究表明此类衍生物在材料科学和生物学研究中具有更广泛的适用性 (Phutdhawong, Inpang, Taechowisan, & Phutdhawong, 2019)。

光谱和抗菌活性

对衍生物(例如 E-4-[(5-溴噻吩-2-基)亚甲基]氨基-1,5-二甲基-2-苯基-1,2-二氢-3H-吡唑-3-酮)的光谱、抗菌和抗癌活性的研究,突出了这些化合物在药物化学中的潜力。这项研究和其他研究表明,结构修饰对于增强生物活性和开发新的治疗剂非常重要 (M et al., 2022)。

作用机制

未来方向

属性

IUPAC Name |

methyl 5-[(5-bromofuran-2-carbonyl)amino]-4-cyano-3-methylthiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrN2O4S/c1-6-7(5-15)12(21-10(6)13(18)19-2)16-11(17)8-3-4-9(14)20-8/h3-4H,1-2H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMQXAJKFNUXEEU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C#N)NC(=O)C2=CC=C(O2)Br)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Benzhydryl-6'-chlorospiro[azetidine-3,3'-indoline]](/img/structure/B2552386.png)

![2-[2-(4-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-phenylacetamide](/img/structure/B2552388.png)

![Tert-butyl (3aS,6aR)-2-[(6-chloropyridazin-3-yl)methyl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate](/img/structure/B2552390.png)

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)pyridine-3-sulfonamide](/img/structure/B2552391.png)

![N-(5-chloro-2-methoxyphenyl)-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2552396.png)

![4-(4-Methylphenyl)-1-[(4-methylphenyl)methyl]-2-phenyl-5,6,7,8-tetrahydroquinolin-1-ium trifluoromethanesulfonate](/img/structure/B2552397.png)

![2-(3,4-dimethoxyphenyl)-5-methyl-N-(3-methylbutyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2552401.png)

![(Z)-ethyl 1-(3-methoxypropyl)-2-((2-methyl-3-nitrobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2552404.png)

![[1-({2-[(Prop-2-yn-1-yl)amino]phenyl}methyl)piperidin-4-yl]methanol](/img/structure/B2552408.png)